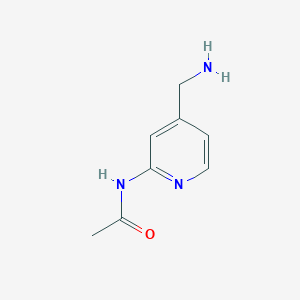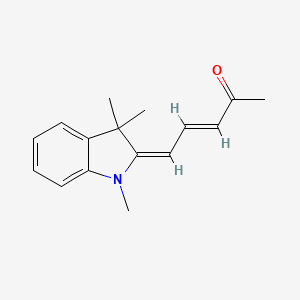![molecular formula C10H20N2 B13103476 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 88327-72-4](/img/structure/B13103476.png)
2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine consists of a fused bicyclic system with a pyridine ring and a pyrazine ring, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a nitro-Mannich reaction can lead to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents one of the shortest routes to access this pharmacologically relevant heterobicyclic system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacologically active compound. It has shown promise in various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, this compound is used in the synthesis of bioactive molecules and natural products, making it valuable for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. Compounds with this scaffold have been shown to exhibit diverse biological activities by interacting with enzymes, receptors, and other biomolecules. For example, some derivatives of this compound have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways may vary depending on the specific derivative and its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives. These compounds share a similar fused bicyclic structure but may differ in their substituents and biological activities. For instance, pyrrolo[1,2-a]pyrazine derivatives have been shown to exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The uniqueness of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine lies in its specific structure and the diverse range of biological activities it can exhibit.
Eigenschaften
CAS-Nummer |
88327-72-4 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-ethyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-2-11-7-8-12-6-4-3-5-10(12)9-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
BPEYEJWZKDMFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)






![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)

